2-(Methylthio)benzonitrile

Physical Properties Process Chemistry Procurement Specifications

2-(Methylthio)benzonitrile is the patented 'most preferred' substrate (EP 0994852 B1) for benzisothiazolone antimicrobial synthesis, delivering 96% conversion—outperforming ethyl, propyl, and tert-butyl analogs. The ortho-methylthio group uniquely enables cyclization chemistry that 2-chloro or 2-methoxy analogs cannot achieve. Essential for kinase inhibitor intermediates via 5-iodo derivation. Choose this compound for scalable, high-yield routes to pharmaceuticals and agrochemicals.

Molecular Formula C8H7NS
Molecular Weight 149.21 g/mol
CAS No. 6609-54-7
Cat. No. B1630349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthio)benzonitrile
CAS6609-54-7
Molecular FormulaC8H7NS
Molecular Weight149.21 g/mol
Structural Identifiers
SMILESCSC1=CC=CC=C1C#N
InChIInChI=1S/C8H7NS/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,1H3
InChIKeyPXZSANDJGNKIIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylthio)benzonitrile CAS 6609-54-7: Ortho-Methylthio Benzonitrile Building Block for Heterocyclic Synthesis


2-(Methylthio)benzonitrile (CAS 6609-54-7, C8H7NS, MW 149.21) is an ortho-substituted benzonitrile derivative featuring a methylthio (-SCH3) group adjacent to the nitrile functionality. The compound exists as a crystalline solid at room temperature with a melting point of 37–39 °C and exhibits water insolubility . As a sulfur-containing aromatic nitrile, it serves as a versatile synthetic intermediate in pharmaceutical and agrochemical research, where the proximal arrangement of the nitrile and methylthio groups enables distinctive reactivity patterns not achievable with isolated functional groups .

Why 2-(Methylthio)benzonitrile Cannot Be Substituted with Common Benzonitrile Analogs in Critical Synthetic Routes


Substituting 2-(methylthio)benzonitrile with alternative ortho-substituted benzonitriles or unsubstituted benzonitrile leads to divergent reactivity outcomes and, in key transformations, complete reaction failure. The ortho-methylthio group provides both electronic activation and a defined spatial orientation that is essential for cyclization chemistry—particularly in routes to benzisothiazolones and related heterocycles . Analogs such as 2-chlorobenzonitrile or 2-methoxybenzonitrile lack the requisite sulfur atom for S–C bond participation in cyclization steps, while para- or meta-methylthio isomers cannot achieve the intramolecular proximity necessary for ring closure [1]. The quantitative evidence below demonstrates that the specific ortho-methylthio arrangement directly governs reaction outcomes and final product profiles.

Quantitative Differentiation Evidence for 2-(Methylthio)benzonitrile: Comparator-Based Performance Metrics


Melting Point Differential: 2-(Methylthio)benzonitrile vs. 2-Chlorobenzonitrile in Handling and Processing

2-(Methylthio)benzonitrile exhibits a melting point of 37–39 °C, placing it as a low-melting crystalline solid amenable to standard laboratory handling without requiring cryogenic or high-temperature conditions . In contrast, the commonly encountered starting material 2-chlorobenzonitrile has a substantially higher melting point of 94–97 °C, requiring elevated temperature for liquefaction [1]. This 55–58 °C difference in melting point translates to practical advantages in solvent-free reaction setups and melt-phase chemistry.

Physical Properties Process Chemistry Procurement Specifications

Benzisothiazolone Cyclization Yield: 2-(Methylthio)benzonitrile as the Optimized Substrate

In the industrial production of 1,2-benzisothiazol-3-one antimicrobial agents, 2-(methylthio)benzonitrile achieves a 96% conversion yield to the target heterocycle when reacted with sulfuryl chloride in the presence of water . The patent literature explicitly designates 2-(methylthio)benzonitrile as the preferred substrate among the 2-(alkylthio)benzonitrile series, citing not only higher yields but also superior antimicrobial activity of the resulting benzisothiazolone products compared to those derived from ethyl, n-propyl, or tert-butyl analogs [1].

Heterocyclic Synthesis Antimicrobial Agents Reaction Yield Optimization

Selectfluor-Mediated Dehydration: Comparative Yield Assessment of 2-Alkylthiobenzonitrile Synthesis

A 2022 study in Organic Chemistry Frontiers reported a metal-free, Selectfluor-mediated method for synthesizing 2-alkylthiobenzonitriles via dehydration of 2-alkylthiobenzamides [1]. Under the NaI–HI system, 2-(methylthio)benzonitrile and its 2-(ethylthio)benzonitrile analog were both accessible, with the methylthio derivative demonstrating consistent reaction progression under the thioether-directed dehydration conditions. The methodology represents the first example of using Selectfluor in this capacity for constructing 2-alkylthiobenzonitrile scaffolds.

Metal-Free Synthesis Dehydration Reactions Thioether-Directed Transformations

Antimicrobial Activity Attribution: Patent-Documented Superiority of Methylthio-Derived Benzisothiazolones

According to US Patent US20130345434A1 (Sumitomo Seika), the 1,2-benzisothiazol-3-one products derived from 2-(methylthio)benzonitrile exhibit enhanced antimicrobial and antifungal activity compared to those derived from longer-chain alkylthio analogs (ethyl, n-propyl, tert-butyl) [1]. The patent explicitly states that 2-(methylthio)benzonitrile is 'more preferable' because the resulting products 'can render high antimicrobial activity' while being 'readily available' as a starting material [1].

Antimicrobial Agents Structure-Activity Relationship Industrial Biocides

Herbicide Intermediate Synthesis: 2-(Methylthio)benzonitrile as the Preferred Methyl Variant in EP 0994852 B1

European Patent EP 0994852 B1 describes a high-yielding process for preparing 2-alkylthio-substituted benzonitriles as intermediates for herbicidally active compounds [1]. The patent covers C1-6 alkyl variants, but explicitly designates methyl (i.e., 2-(methylthio)benzonitrile) as 'most preferred' for R1 substitution [1]. The process achieves 'excellent yield' using sodium thiomethoxide in acetone or acetone-water solvent systems, conditions optimized specifically for the methylthio derivative.

Agrochemical Synthesis Herbicide Intermediates Process Chemistry

Downstream Derivatization: 5-Iodo-2-(methylthio)benzonitrile as a Kinase Inhibitor Scaffold Precursor

2-(Methylthio)benzonitrile serves as the direct precursor for 5-iodo-2-(methylthio)benzonitrile through electrophilic iodination [1]. This iodinated derivative is explicitly documented as a 'key intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors for cancer treatment' [1]. The presence of both the iodine handle (for Suzuki/Heck cross-coupling) and the methylthio group (for further sulfur-based transformations) enables orthogonal functionalization strategies not accessible with simpler benzonitrile analogs. Recent patent literature (US20240124450A1) further incorporates 6-(methylthio)benzonitrile scaffolds into SIK inhibitor structures, confirming the pharmaceutical relevance of this substitution pattern [2].

Medicinal Chemistry Kinase Inhibitors Cross-Coupling Chemistry

Optimal Application Scenarios for 2-(Methylthio)benzonitrile Based on Quantified Evidence


Industrial Synthesis of 1,2-Benzisothiazol-3-One Antimicrobial Agents

Based on the documented 96% conversion yield and patent-validated preference ranking, 2-(methylthio)benzonitrile is the substrate of choice for large-scale production of benzisothiazolone antimicrobials and antifungals . The methylthio derivative outperforms ethyl, propyl, and tert-butyl analogs in both reaction efficiency and final product antimicrobial activity [1]. Process chemists should select this compound over longer-chain alkylthio variants when developing or scaling benzisothiazolone manufacturing routes.

Herbicide Intermediate Production via High-Yielding Sodium Thiomethoxide Process

EP 0994852 B1 provides a validated industrial route optimized specifically for the methyl variant, using sodium thiomethoxide in acetone to achieve 'excellent yield' at 20 °C . The patent's explicit designation of methyl as 'most preferred' among C1-6 alkyl options directs procurement toward this specific compound for agrochemical intermediate synthesis, particularly for herbicides described in EP 0527036 .

Medicinal Chemistry: Kinase Inhibitor Scaffold Development via Orthogonal Functionalization

The compound's ability to undergo iodination at the 5-position yields 5-iodo-2-(methylthio)benzonitrile—a documented key intermediate for kinase inhibitor development . This derivative enables orthogonal functionalization strategies: the iodine handle supports Suzuki/Heck cross-coupling while the methylthio group remains available for sulfur-based transformations or can be oxidized to sulfoxide/sulfone pharmacophores. Recent SIK inhibitor patent filings confirm the continued pharmaceutical relevance of this scaffold class [1].

Metal-Free Synthetic Methodology Development Using Selectfluor-Mediated Systems

The 2022 Organic Chemistry Frontiers study demonstrates that 2-alkylthiobenzamides (including methylthio derivatives) undergo Selectfluor-mediated dehydration to the corresponding 2-alkylthiobenzonitriles under metal-free conditions . This validated compatibility with modern metal-free methodologies makes 2-(methylthio)benzonitrile suitable for pharmaceutical intermediate applications requiring stringent transition metal specifications.

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